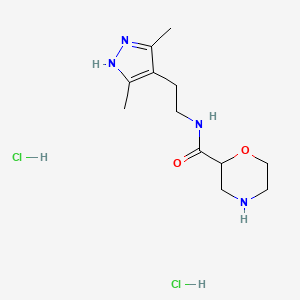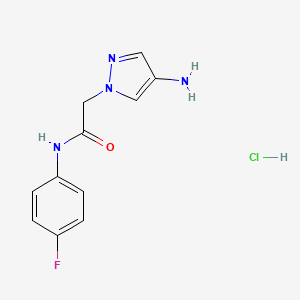
N,N,2-trimethyl-6-(piperidin-3-yl)pyridin-4-amine dihydrochloride
Vue d'ensemble
Description
Dimethyl-(6-methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-4-yl)-amine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique bipyridinyl structure, which contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-(6-methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-4-yl)-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Bipyridinyl Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bipyridinyl core.
Methylation: Introduction of methyl groups at specific positions on the bipyridinyl core using methylating agents.
Dimethylamine Introduction: Reaction of the intermediate with dimethylamine to form the desired amine derivative.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl-(6-methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-4-yl)-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Dimethyl-(6-methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-4-yl)-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl-(6-methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-4-yl)-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Shares a similar polycyclic structure but differs in functional groups and reactivity.
1-Isopropyl-4,7-dimethyl-1,2,3,4,5,6-hexahydronaphthalene: Another polycyclic compound with distinct substituents and chemical properties.
Propriétés
IUPAC Name |
N,N,2-trimethyl-6-piperidin-3-ylpyridin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.2ClH/c1-10-7-12(16(2)3)8-13(15-10)11-5-4-6-14-9-11;;/h7-8,11,14H,4-6,9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULRUQYMSYKFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CCCNC2)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-(4-Methoxy-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402409.png)
![3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402410.png)

![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402413.png)


![4-{5-[2-(2-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402418.png)

![1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402422.png)

![1-(3-(Pyrrolidin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone dihydrochloride](/img/structure/B1402427.png)

